molecular formula C17H16ClNO3 B5046780 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

Cat. No.: B5046780
M. Wt: 317.8 g/mol
InChI Key: DHLSPWKVVBLINR-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is an organic compound characterized by the presence of a benzamide group substituted with a chloro group and a 2,3-dihydro-1,4-benzodioxin moiety

Properties

IUPAC Name

4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11(19-17(20)12-2-5-14(18)6-3-12)13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLSPWKVVBLINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Alkylation: The benzodioxin intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The alkylated benzodioxin is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The benzodioxin moiety could play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]aniline
  • **4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]phenol

Uniqueness

Compared to similar compounds, 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is unique due to the presence of both a chloro group and a benzodioxin moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

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